molecular formula C23H16O B14656626 2(1H)-Naphthalenone, 1-(diphenylmethylene)- CAS No. 51431-85-7

2(1H)-Naphthalenone, 1-(diphenylmethylene)-

Cat. No.: B14656626
CAS No.: 51431-85-7
M. Wt: 308.4 g/mol
InChI Key: HEBJDSCUPRFHOI-UHFFFAOYSA-N
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Description

2(1H)-Naphthalenone, 1-(diphenylmethylene)- is an organic compound with the molecular formula C22H16 This compound is characterized by a naphthalenone core with a diphenylmethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Naphthalenone, 1-(diphenylmethylene)- typically involves the reaction of naphthalenone with diphenylmethane under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalenone reacts with diphenylmethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Naphthalenone, 1-(diphenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

2(1H)-Naphthalenone, 1-(diphenylmethylene)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2(1H)-Naphthalenone, 1-(diphenylmethylene)- exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: An organic compound with a similar diphenylmethylene structure but lacks the naphthalenone core.

    Naphthalenone: The core structure of the compound without the diphenylmethylene substituent.

    1,1-Diphenylethylene: Another compound with a diphenylmethylene group but with an ethylene linkage instead of a naphthalenone core.

Uniqueness

2(1H)-Naphthalenone, 1-(diphenylmethylene)- is unique due to the combination of the naphthalenone core and the diphenylmethylene substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

51431-85-7

Molecular Formula

C23H16O

Molecular Weight

308.4 g/mol

IUPAC Name

1-benzhydrylidenenaphthalen-2-one

InChI

InChI=1S/C23H16O/c24-21-16-15-17-9-7-8-14-20(17)23(21)22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H

InChI Key

HEBJDSCUPRFHOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=O)C=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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